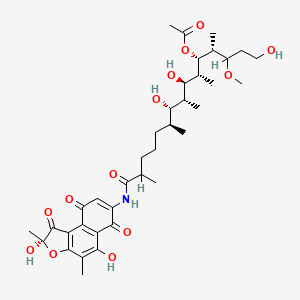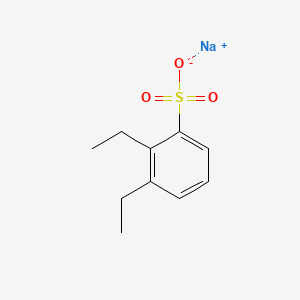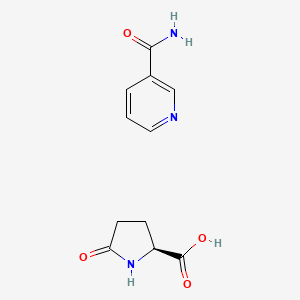![molecular formula C19H24CaO2+2 B12683372 Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)
Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, reaction products with tetrapropylenephenol, calcium salts is a complex chemical compound formed through the reaction of formaldehyde with tetrapropylenephenol in the presence of calcium salts. This compound is known for its diverse applications in various industries, including its use as an additive in lubricants and as a stabilizer in plastics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, reaction products with tetrapropylenephenol, calcium salts typically involves the reaction of formaldehyde with tetrapropylenephenol in the presence of calcium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of formaldehyde, tetrapropylenephenol, and calcium salts into the reactor, where the reaction takes place. The product is then purified and processed to meet the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Formaldehyde, reaction products with tetrapropylenephenol, calcium salts can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also occur, leading to the formation of reduced products.
Substitution: Substitution reactions can take place, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
Formaldehyde, reaction products with tetrapropylenephenol, calcium salts has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in chemical formulations.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and biomedical materials.
Industry: It is widely used in industrial applications, including as an additive in lubricants, stabilizers in plastics, and as a component in coatings and adhesives.
作用機序
The mechanism of action of formaldehyde, reaction products with tetrapropylenephenol, calcium salts involves its interaction with various molecular targets and pathways. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
Some compounds similar to formaldehyde, reaction products with tetrapropylenephenol, calcium salts include:
- Formaldehyde, reaction products with phenol, calcium salts
- Formaldehyde, reaction products with nonylphenol, calcium salts
- Formaldehyde, reaction products with octylphenol, calcium salts
Uniqueness
What sets formaldehyde, reaction products with tetrapropylenephenol, calcium salts apart from similar compounds is its unique combination of properties, such as its stability, reactivity, and specific applications in various industries. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C19H24CaO2+2 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol |
InChI |
InChI=1S/C18H22O.CH2O.Ca/c1-8-6-12-13(8)11-5-9(2)14(11)16-15(12)17(4,19)18(16)7-10(18)3;1-2;/h8-10,19H,5-7H2,1-4H3;1H2;/q;;+2 |
InChIキー |
NDMGXMAYNWQEGP-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C3C(CC3=C4C(=C12)C5(C4(C)O)CC5C)C.C=O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


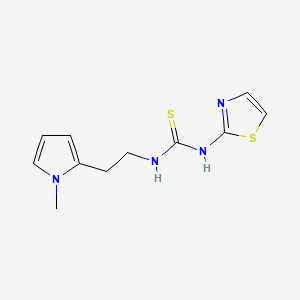
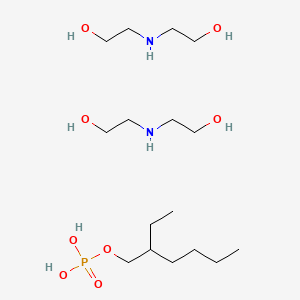

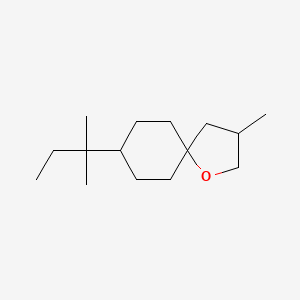
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)


